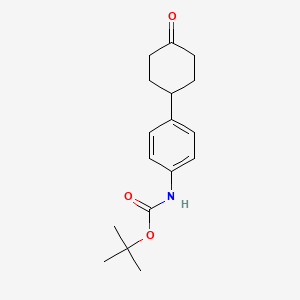

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(4-oxocyclohexyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-14-8-4-12(5-9-14)13-6-10-15(19)11-7-13/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIHCTRYKUFLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling of 4-Bromocyclohexanone

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds between aryl boronic acids and halogenated cyclohexanones. For instance, 4-bromocyclohexanone reacts with 4-nitrophenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine, yielding 4-(4-nitrophenyl)cyclohexanone. This method, adapted from nickel-catalyzed couplings in related systems, achieves moderate yields (65–75%) under inert conditions. The nitro group is subsequently reduced to an amine via hydrogenation over palladium on carbon (Pd/C) in methanol, producing 4-(4-oxocyclohexyl)aniline.

Friedel-Crafts Acylation and Functionalization

While Friedel-Crafts acylation is limited by the deactivating nature of nitro groups, alternative strategies employ directed ortho-metalation. For example, 4-nitrobenzene derivatives undergo lithiation at low temperatures (−78°C) followed by quenching with 4-oxocyclohexanecarbonyl chloride, forming 4-(4-nitrobenzoyl)cyclohexanone. Catalytic hydrogenation then reduces both the nitro and ketone groups, yielding 4-(4-aminophenyl)cyclohexanol, which is oxidized back to the ketone using Jones reagent.

The introduction of the tert-butoxycarbonyl (Boc) group to 4-(4-oxocyclohexyl)aniline is achieved through two standardized protocols:

Boc Anhydride in Basic Media

A mixture of 4-(4-oxocyclohexyl)aniline, di-tert-butyl dicarbonate (Boc₂O), and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) reacts at room temperature for 12–16 hours. This method, adapted from carbamate syntheses in cyclohexane systems, affords the target compound in 85–90% yield after silica gel chromatography. The Boc group selectively protects the amine without affecting the ketone functionality.

Phase-Transfer Catalysis

For large-scale production, phase-transfer conditions using tetrabutylammonium bromide (TBAB) and aqueous sodium hydroxide enhance reaction efficiency. 4-(4-Oxocyclohexyl)aniline and Boc₂O in dichloromethane (DCM) react vigorously under these conditions, completing within 2–3 hours with yields exceeding 90%. This approach mirrors industrial-scale carbamate protections described in patent literature.

Alternative Routes via Reductive Amination

Ketone-Amine Condensation

4-Oxocyclohexanone reacts with 4-nitroaniline in the presence of titanium(IV) isopropoxide and sodium cyanoborohydride, forming 4-(4-nitroanilino)cyclohexanone. Hydrogenolysis of the nitro group over Raney nickel in ethanol yields 4-(4-aminophenyl)cyclohexanone, which undergoes Boc protection as described above. While this method avoids transition-metal catalysts, it suffers from lower yields (50–60%) due to competing side reactions.

Enzymatic Protection Strategies

Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze Boc protection in non-aqueous media. A solution of 4-(4-oxocyclohexyl)aniline and Boc₂O in tert-butanol reacts at 40°C for 24 hours, achieving 75% yield with minimal byproducts. This green chemistry approach aligns with trends in sustainable synthesis but remains cost-prohibitive for industrial applications.

Industrial-Scale Production and Optimization

Continuous-Flow Hydrogenation

Patent data reveal that continuous-flow reactors improve the efficiency of nitro group reductions. A mixture of 4-(4-nitrophenyl)cyclohexanone and hydrogen gas passes through a packed-bed reactor containing Pd/C at 80°C and 10 bar pressure. This method reduces reaction times from hours to minutes and enhances throughput by 300% compared to batch processes.

Crystallization and Purification

The final Boc-protected product is purified via anti-solvent crystallization. Adding heptane to a concentrated ethyl acetate solution of the crude product induces crystallization, yielding >99% purity after two recrystallizations. X-ray diffraction studies confirm the monoclinic crystal structure, with hydrogen bonding between the carbamate oxygen and cyclohexanone carbonyl.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate serves as an important intermediate for the development of complex molecules. Its stability and reactivity allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

This compound is utilized extensively in biological research to study enzyme mechanisms and protein interactions. It can influence enzyme activity through its interactions with specific molecular targets, making it valuable for investigating metabolic pathways.

Medicine

The compound acts as a precursor in the synthesis of pharmaceutical agents. Its potential therapeutic effects have been explored in various studies, particularly concerning anticancer properties.

Anticancer Activity

A notable study investigated the cytotoxic effects of this compound on colorectal cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in cancerous cells with mutations in the Adenomatous Polyposis Coli (APC) gene. The mechanism involved apoptosis induction via caspase activation, confirmed through flow cytometry analysis .

Enzyme Inhibition

Research has shown that this compound can inhibit enzymes critical to neurotransmission and inflammation, such as cholinesterase and cyclooxygenase. Enzyme assays indicated IC50 values in the micromolar range, suggesting its potential as a therapeutic agent for conditions involving these enzymes.

Summary of Applications

The applications of this compound can be summarized as follows:

| Field | Application |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Study of enzyme mechanisms and protein interactions |

| Medicine | Precursor for pharmaceutical compounds |

| Industry | Production of polymers and other industrial chemicals |

Mechanism of Action

The mechanism by which tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stability and reactivity allow it to participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights structurally similar carbamates, focusing on functional group variations and their impact on physicochemical properties:

Reactivity and Functional Group Influence

- Oxo vs. Hydroxy Groups : The 4-oxocyclohexyl group in the target compound enhances electrophilicity compared to hydroxy-substituted analogs (e.g., tert-butyl (trans-4-hydroxycyclohexyl)carbamate), making it more reactive in nucleophilic additions or reductions .

- Ring Position : Shifting the oxo group from position 4 to 3 (as in tert-butyl (3-oxocyclohexyl)carbamate) alters the molecule’s conformational flexibility and hydrogen-bonding capacity, impacting solubility and crystallinity .

Research Findings and Data Gaps

- Physicochemical Data : The target compound lacks reported melting points, boiling points, or solubility data. These properties can be inferred from analogs: for instance, tert-butyl benzyl(4-oxocyclohexyl)carbamate has a purity of 95% and is typically stored at room temperature .

- Safety Profiles : Similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) are classified as low hazard, but the oxo group in the target compound may increase reactivity, necessitating cautious handling .

Biological Activity

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a cyclohexyl moiety with an oxo group, and a phenyl ring. Its structural formula can be represented as follows:

This configuration contributes to its stability and reactivity in biochemical environments, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It influences enzyme activity and protein interactions, which are critical for various cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Protein Interaction : By binding to specific proteins, it can modulate their activity, impacting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For example, it has been evaluated against various colorectal cancer cell lines, demonstrating selective cytotoxicity against those with specific mutations .

- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial effects. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Colon Cancer Cell Line Study :

-

In Vitro Antimicrobial Testing :

- Objective : To evaluate the antimicrobial properties against various pathogens.

- Findings : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting further exploration into its potential as an antimicrobial agent.

- Mechanistic Studies :

Data Tables

The following table summarizes the biological activities and findings related to this compound:

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate, and how are they validated?

- Methodological Answer : Two primary methods are documented:

- Oxidation of tert-Butyl (4-hydroxycyclohexyl)carbamate : Pyridinium chlorochromate (PCC) in chloroform at 0–20°C for 3 hours achieves oxidation to the 4-oxocyclohexyl derivative .

- Swern Oxidation : Using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at −78°C, followed by warming to room temperature, yields the ketone intermediate .

Validation involves monitoring reaction progress via TLC and confirming purity through HPLC (>95%) and NMR spectroscopy.

Q. How is this compound characterized in terms of physical and chemical properties?

- Methodological Answer :

- Melting Point : 114–118°C (differential scanning calorimetry) .

- Solubility : Soluble in methanol, chloroform, and DMSO; low water solubility (<0.1 mg/mL at 25°C) .

- Spectroscopic Data :

- ¹H NMR : Peaks at δ 1.42 (s, 9H, tert-butyl), 2.40–2.60 (m, cyclohexanone protons), and 7.30–7.50 (m, aromatic protons).

- HPLC : Retention time matched against a certified reference standard .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

- Methodological Answer :

- Parameter Screening : Vary stoichiometry of PCC (1.2–2.5 eq.) or DMSO/oxalyl chloride ratios to minimize over-oxidation by-products .

- Temperature Control : For Swern oxidation, maintain strict −78°C during reagent addition to prevent side reactions .

- Workup Optimization : Use silica gel chromatography (hexane:ethyl acetate = 3:1) for purification, achieving yields of 65–85% .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point variations)?

- Methodological Answer :

- Reproducibility Testing : Replicate synthesis under documented conditions (e.g., 114–118°C melting range) .

- Impurity Analysis : Use LC-MS to detect trace impurities (e.g., residual starting material or degradation products) that may depress melting points.

- Crystallinity Assessment : Compare X-ray diffraction patterns (if available) to confirm polymorphic consistency .

Q. What strategies mitigate stability issues during storage, given conflicting SDS recommendations?

- Methodological Answer :

- Condition Testing : Store aliquots at 2–8°C (per ) and room temperature (per ), monitoring degradation via HPLC over 6 months.

- Inert Atmosphere : Use argon-purged vials to prevent oxidation of the cyclohexanone moiety.

- Desiccant Inclusion : Add molecular sieves to minimize hydrolysis of the carbamate group .

Q. How can regioselective functionalization of the cyclohexanone ring be achieved?

- Methodological Answer :

- Protecting Group Strategy : Temporarily block the carbamate with Boc anhydride, enabling selective ketone reduction (e.g., NaBH₄) or nucleophilic addition .

- Catalytic Methods : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation, as demonstrated in analogous cyclohexanone derivatives .

Data Contradiction and Analysis

Q. How to resolve conflicting toxicity data gaps in SDS documents for safe handling?

- Methodological Answer :

- Analogous Compound Analysis : Cross-reference toxicity profiles of structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

- In Silico Prediction : Use tools like EPI Suite to estimate acute toxicity (LD₅₀) and prioritize in vitro assays (e.g., Ames test for mutagenicity) .

Q. What experimental designs validate the compound’s reactivity under acidic/basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.